Ethyl 4-(1H-tetrazol-1-ylmethyl)benzoate
Overview
Description
Ethyl 4-(1H-tetrazol-1-ylmethyl)benzoate is a useful research compound. Its molecular formula is C11H12N4O2 and its molecular weight is 232.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- Ethyl 4-(1H-tetrazol-1-ylmethyl)benzoate is synthesized as part of a study focusing on the synthesis of tetrazole derivatives, showcasing its relevance in organic synthesis and chemical characterization (Dalal & Mekky, 2022).
Antibacterial and Anticonvulsant Evaluation
- While not directly related to this compound, research on similar tetrazole derivatives reveals their potential in antibacterial and anticonvulsant applications (Rajasekaran, Murugesan, & Anandarajagopal, 2006).
Antiplatelet Activity
- Derivatives of ethyl 4-benzoate compounds, similar to this compound, have been studied for their potential antiplatelet activity, indicating a possible pharmacological application (Chen et al., 2008).
Luminescence and Coordination Polymers
- This compound and its related compounds are used in the construction of coordination polymers, contributing to luminescence and magnetic behavior studies (Song et al., 2009).
Supramolecular Structures
- Studies involving similar tetrazole-based compounds focus on hydrogen-bonded supramolecular structures, highlighting the compound's role in advanced molecular engineering (Portilla et al., 2007).
Synthesis of N-Substituted Thiazolidines
- This compound is relevant in the synthesis of complex organic compounds, such as N-substituted thiazolidines, showcasing its role in organic chemistry and drug synthesis (Katritzky, Singh, & He, 2002).
Synthesis of β-Resorcylic Ester Derivatives
- The compound's derivatives are used in synthesizing various ester derivatives, indicating its utility in chemical synthesis processes (Bartlett, Holker, O'Brien, & Simpson, 1983).
Fluorescent Probe Development
- This compound-related compounds are used in developing fluorescent probes with applications in real-time monitoring of environmental factors like carbon dioxide levels (Wang et al., 2015).
Mechanism of Action
Target of Action
Ethyl 4-(1H-tetrazol-1-ylmethyl)benzoate is a benzoate compound designed as a local anesthetic . The primary targets of this compound are the nerve endings and nerve trunks .
Mode of Action
The mode of action of this compound involves its interaction with the sodium ion (Na+) channels on the nerve membrane . It binds to specific parts of these channels and affects the membrane potential by reducing the passage of sodium ions through the sodium ion channel . This results in a blockage of the conduction of nerve impulses .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involving nerve impulse conduction . By blocking the conduction of nerve impulses, this compound results in a loss of local sensation without affecting consciousness .
Result of Action
The result of the action of this compound is a reversible blockage of nerve impulse conduction, leading to a loss of local sensation . This makes it useful for local surgery and treatment .
Properties
IUPAC Name |
ethyl 4-(tetrazol-1-ylmethyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c1-2-17-11(16)10-5-3-9(4-6-10)7-15-8-12-13-14-15/h3-6,8H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYNDZQDVWSSPBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)CN2C=NN=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301210336 | |
Record name | Benzoic acid, 4-(1H-tetrazol-1-ylmethyl)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301210336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1706460-54-9 | |
Record name | Benzoic acid, 4-(1H-tetrazol-1-ylmethyl)-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1706460-54-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 4-(1H-tetrazol-1-ylmethyl)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301210336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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